molecular formula C10H12BrFN2O3 B14052485 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine

Katalognummer: B14052485
Molekulargewicht: 307.12 g/mol
InChI-Schlüssel: OFWKMLJNWZZEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenoxy ring, along with a dimethylethanamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the phenoxy ring with the desired substituents. The general synthetic route may include:

    Nitration: Introduction of the nitro group to the phenol ring.

    Bromination and Fluorination: Sequential or simultaneous introduction of bromine and fluorine atoms.

    Ether Formation: Formation of the phenoxy ether linkage.

    Amine Introduction: Attachment of the N,N-dimethylethanamine side chain.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for bromination and fluorination, and appropriate solvents and catalysts for ether formation and amine introduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-chloro-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine
  • 2-(5-bromo-4-chloro-2-nitrophenoxy)-N,N-dimethylethanamine
  • 2-(5-bromo-4-fluoro-2-aminophenoxy)-N,N-dimethylethanamine

Uniqueness

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine is unique due to the specific combination of bromine, fluorine, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Eigenschaften

Molekularformel

C10H12BrFN2O3

Molekulargewicht

307.12 g/mol

IUPAC-Name

2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C10H12BrFN2O3/c1-13(2)3-4-17-10-5-7(11)8(12)6-9(10)14(15)16/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

OFWKMLJNWZZEMF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.